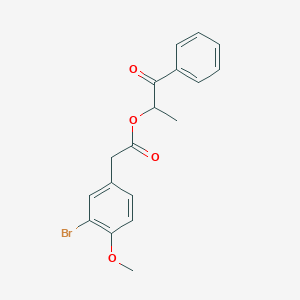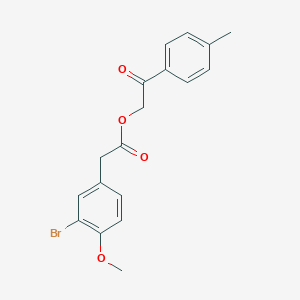
2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate exhibits anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in lab experiments is its versatility as a reagent for the preparation of various functionalized compounds. It is also relatively easy to synthesize. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One area of research includes the development of novel materials with unique optical and electronic properties using this compound as a building block. Another area of research includes the investigation of this compound as a potential photosensitizer in photodynamic therapy. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves the reaction of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 4-bromoacetophenone in the presence of a base such as potassium carbonate and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with ethyl chloroformate to yield the final product.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in pharmaceuticals, materials science, and organic synthesis. In the pharmaceutical industry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic synthesis, this compound has been used as a versatile reagent for the preparation of various functionalized compounds.
Propriétés
Nom du produit |
2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
Formule moléculaire |
C18H9Br3O5 |
Poids moléculaire |
545 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C18H9Br3O5/c19-11-3-1-9(2-4-11)15(22)8-25-17(23)13-6-10-5-12(20)7-14(21)16(10)26-18(13)24/h1-7H,8H2 |
Clé InChI |
ZWRRCXOOUTYNMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Br |
SMILES canonique |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)




![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)